molecular formula C12H13NS B7896065 (4-(m-Tolyl)thiophen-2-yl)methanamine

(4-(m-Tolyl)thiophen-2-yl)methanamine

Cat. No.: B7896065
M. Wt: 203.31 g/mol
InChI Key: MYVUATCVUPWCIO-UHFFFAOYSA-N
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Description

(4-(m-Tolyl)thiophen-2-yl)methanamine is an organic compound that belongs to the class of phenylmethylamines It features a thiophene ring substituted with a methanamine group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(m-Tolyl)thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(m-Tolyl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methylamine, ammonia, various alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of (4-(m-Tolyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. For example, it acts as a leukotriene A-4 hydrolase inhibitor, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(m-Tolyl)thiophen-2-yl)methanamine is unique due to the presence of both the m-tolyl and thiophene groups, which confer specific electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.

Properties

IUPAC Name

[4-(3-methylphenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-6,8H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUATCVUPWCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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